molecular formula CH2I2 B098493 Diiodomethane-d2 CAS No. 15729-58-5

Diiodomethane-d2

Cat. No.: B098493
CAS No.: 15729-58-5
M. Wt: 269.848 g/mol
InChI Key: NZZFYRREKKOMAT-DICFDUPASA-N
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Description

D-Allose is a rare monosaccharide, specifically an aldohexose, and is a C-3 epimer of D-glucose. It is found in trace amounts in nature, such as in the leaves of the African shrub Protea rubropilosa. D-Allose has garnered significant attention due to its various beneficial physiological properties, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Allose can be synthesized from D-psicose using D-allose-producing enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . The enzymatic conversion process involves optimizing several parameters, including substrate concentration, enzyme units, enzyme-to-substrate ratio, reaction time, salt concentration, pH, and temperature to increase the yield and quality of the final product .

Industrial Production Methods: Industrial production of D-allose is challenging due to its low natural abundance and the inefficiency of chemical synthesis. Biotechnological methods, including enzyme immobilization and multi-enzyme cascade reactions, have been explored to enhance production efficiency. These methods utilize cost-effective feedstocks and aim to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: D-Allose undergoes various chemical reactions, including oxidation, reduction, and glycosidation. The regioselectivity in protective reactions and glycosidations has been studied to develop efficient strategies for oligosaccharide synthesis containing D-allose moieties .

Common Reagents and Conditions: Common reagents used in the reactions involving D-allose include galactose trichloroacetimidates for glycosidation reactions. The reaction conditions are optimized to achieve high regioselectivity and yield .

Major Products: The major products formed from these reactions include D-allopyranosyl acceptors with free hydroxyl groups at specific positions, which are valuable for glycobiological studies .

Mechanism of Action

D-Allose exerts its effects through various molecular pathways. Most of its functions are mediated through thioredoxin-interacting protein molecules. It regulates reactive oxygen species, induces cell cycle arrest, reprograms metabolism, promotes autophagy, induces apoptosis, and sensitizes tumors to radiotherapy and chemotherapy . These mechanisms contribute to its anticancer and antitumor activities.

Comparison with Similar Compounds

D-Allose is compared with other rare sugars such as D-allulose, D-altrose, and D-psicose. D-Allose is unique due to its specific physiological functions and beneficial properties. For instance, D-allulose, an aldose-ketose isomer of D-allose, also exhibits low caloric content and non-toxic characteristics but has different applications and physiological effects . D-altrose and D-psicose are other rare sugars with distinct properties and uses .

Similar Compounds

  • D-Allulose
  • D-Altrose
  • D-Psicose

Properties

IUPAC Name

dideuterio(diiodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2I2/c2-1-3/h1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZFYRREKKOMAT-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496566
Record name Diiodo(~2~H_2_)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.848 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15729-58-5
Record name Diiodo(~2~H_2_)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15729-58-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diiodomethane-d2

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